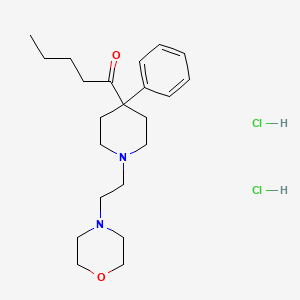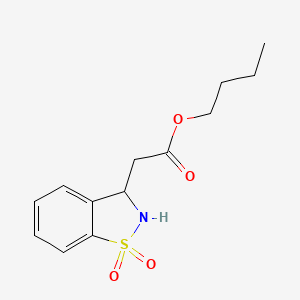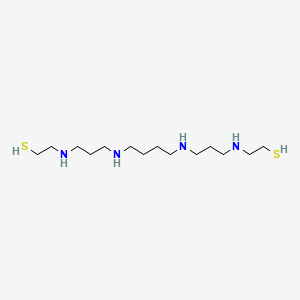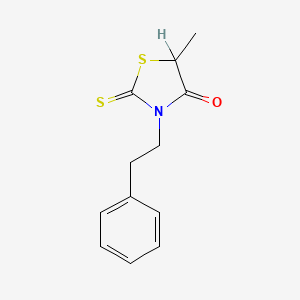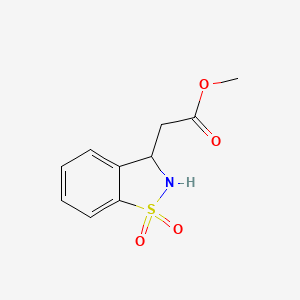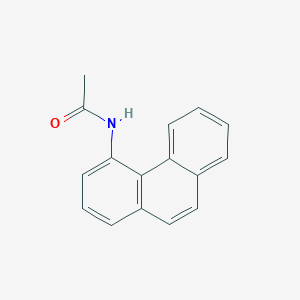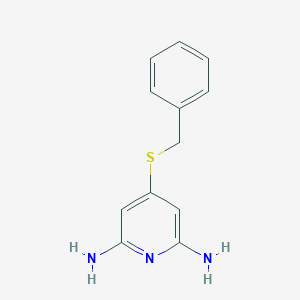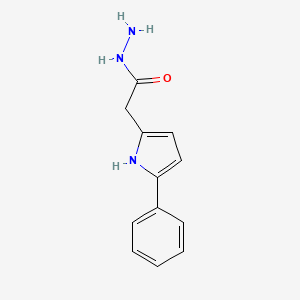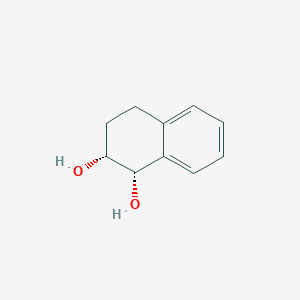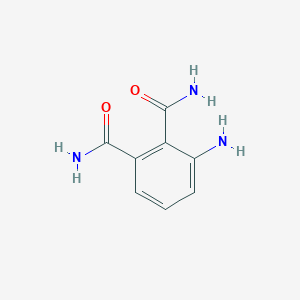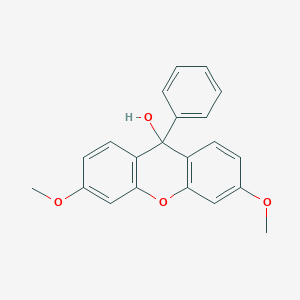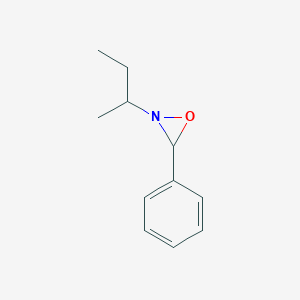
2-Butan-2-yl-3-phenyloxaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butan-2-yl-3-phenyloxaziridine is a chemical compound known for its utility in organic synthesis, particularly in oxidation reactions. It is a member of the oxaziridine family, which are three-membered heterocyclic compounds containing nitrogen and oxygen atoms. These compounds are often used as oxidizing agents due to their ability to transfer oxygen atoms to various substrates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butan-2-yl-3-phenyloxaziridine typically involves the reaction of a suitable amine with a peracid. One common method is the reaction of 2-butan-2-ylamine with a peracid such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition of the oxaziridine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive peracids used in the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Butan-2-yl-3-phenyloxaziridine primarily undergoes oxidation reactions. It can transfer an oxygen atom to various nucleophiles, making it a valuable reagent in organic synthesis.
Common Reagents and Conditions
Oxidation Reactions: The compound is often used with enolates, thiolates, and other nucleophiles. Common conditions include the use of inert solvents like dichloromethane and low temperatures to maintain the stability of the oxaziridine.
Substitution Reactions: It can also participate in substitution reactions where the oxaziridine ring opens to form new compounds.
Major Products Formed
Scientific Research Applications
2-Butan-2-yl-3-phenyloxaziridine has several applications in scientific research:
Chemistry: It is widely used as an oxidizing agent in organic synthesis, particularly in the formation of α-hydroxy ketones and sulfones
Medicine: The compound’s ability to oxidize specific substrates can be explored for developing new pharmaceuticals.
Industry: In industrial chemistry, it can be used for the synthesis of fine chemicals and intermediates.
Mechanism of Action
The mechanism by which 2-Butan-2-yl-3-phenyloxaziridine exerts its effects involves the transfer of an oxygen atom to a nucleophile. This occurs through an S_N2 mechanism where the nucleophile attacks the oxygen atom of the oxaziridine, forming a hemiaminal intermediate. This intermediate then fragments to yield the oxidized product and a sulfinimine .
Comparison with Similar Compounds
Similar Compounds
2-(Phenylsulfonyl)-3-phenyloxaziridine:
3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine: This compound is used in the Davis oxidation reaction and shares similar properties with 2-Butan-2-yl-3-phenyloxaziridine.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in selective oxidation reactions. Its ability to form stable intermediates during these reactions makes it a valuable reagent in organic synthesis.
Properties
CAS No. |
23898-64-8 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-butan-2-yl-3-phenyloxaziridine |
InChI |
InChI=1S/C11H15NO/c1-3-9(2)12-11(13-12)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3 |
InChI Key |
XYLPXNDCDLIPNF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


